Ethyl [(2-bromophenyl)carbamoyl]formate
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Overview
Description
Ethyl [(2-bromophenyl)carbamoyl]formate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a brominated aniline moiety, and an oxoacetate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(2-bromophenyl)carbamoyl]formate typically involves the reaction of ethyl oxalyl chloride with 2-bromoaniline in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yields and purity of the product. The general reaction scheme is as follows:
Ethyl oxalyl chloride+2-bromoaniline→Ethyl 2-(2-bromoanilino)-2-oxoacetate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(2-bromophenyl)carbamoyl]formate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the aniline moiety can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Oxidation Reactions: Oxidation can lead to the formation of quinone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as methanol or ethanol.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of substituted aniline derivatives.
Reduction: Formation of ethyl 2-(2-aminoanilino)-2-oxoacetate.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
Ethyl [(2-bromophenyl)carbamoyl]formate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl [(2-bromophenyl)carbamoyl]formate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the ester and oxoacetate groups can undergo hydrolysis to release active intermediates. These intermediates can interact with biological macromolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-2,2-difluoroacetate: Similar in structure but contains difluoro groups instead of the aniline moiety.
Ethyl 2-(2-chloroanilino)-2-oxoacetate: Contains a chlorine atom instead of bromine.
Ethyl 2-(2-iodoanilino)-2-oxoacetate: Contains an iodine atom instead of bromine.
Uniqueness
Ethyl [(2-bromophenyl)carbamoyl]formate is unique due to the presence of the brominated aniline moiety, which imparts distinct reactivity and potential biological activity compared to its chloro and iodo analogs. The bromine atom can participate in specific interactions that are not possible with chlorine or iodine, making this compound valuable for targeted applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(2-bromoanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-15-10(14)9(13)12-8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDVRUSWCKVFDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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